

Application Notes and Protocols for Utilizing GSK2945 in Circadian Entrainment Studies

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Compound of Interest

Compound Name: GSK2945

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Introduction

GSK2945 is a potent and specific synthetic agonist of the nuclear receptors REV-ERB α and REV-ERB β . These receptors are integral components of the mammalian circadian clock, playing a critical role in the negative feedback loop that governs circadian rhythmicity. By activating REV-ERB, **GSK2945** offers a powerful tool to pharmacologically modulate the circadian clock, making it invaluable for studying the mechanisms of circadian entrainment and developing potential chronotherapeutics. These application notes provide a comprehensive overview of the use of **GSK2945** in circadian rhythm research, including its mechanism of action, quantitative effects on clock parameters, and detailed experimental protocols.

Mechanism of Action

GSK2945 functions by binding to and activating REV-ERB α and its paralog REV-ERB β . REV-ERB α acts as a transcriptional repressor of key clock genes, most notably Bmal1 (Brain and Muscle ARNT-Like 1). The core circadian clock is driven by a transcriptional-translational feedback loop where the heterodimer of CLOCK and BMAL1 proteins activate the transcription of Period (Per) and Cryptochrome (Cry) genes. The PER and CRY proteins then translocate to the nucleus to inhibit CLOCK:BMAL1 activity, thus repressing their own transcription.

REV-ERB α adds another layer of regulation to this core loop. Its expression is activated by CLOCK:BMAL1. Upon translation, REV-ERB α returns to the nucleus and represses the

transcription of Bmal1 by binding to ROR response elements (ROREs) in its promoter. By activating REV-ERB α , **GSK2945** enhances the repression of Bmal1, thereby altering the phase and amplitude of the circadian oscillator.

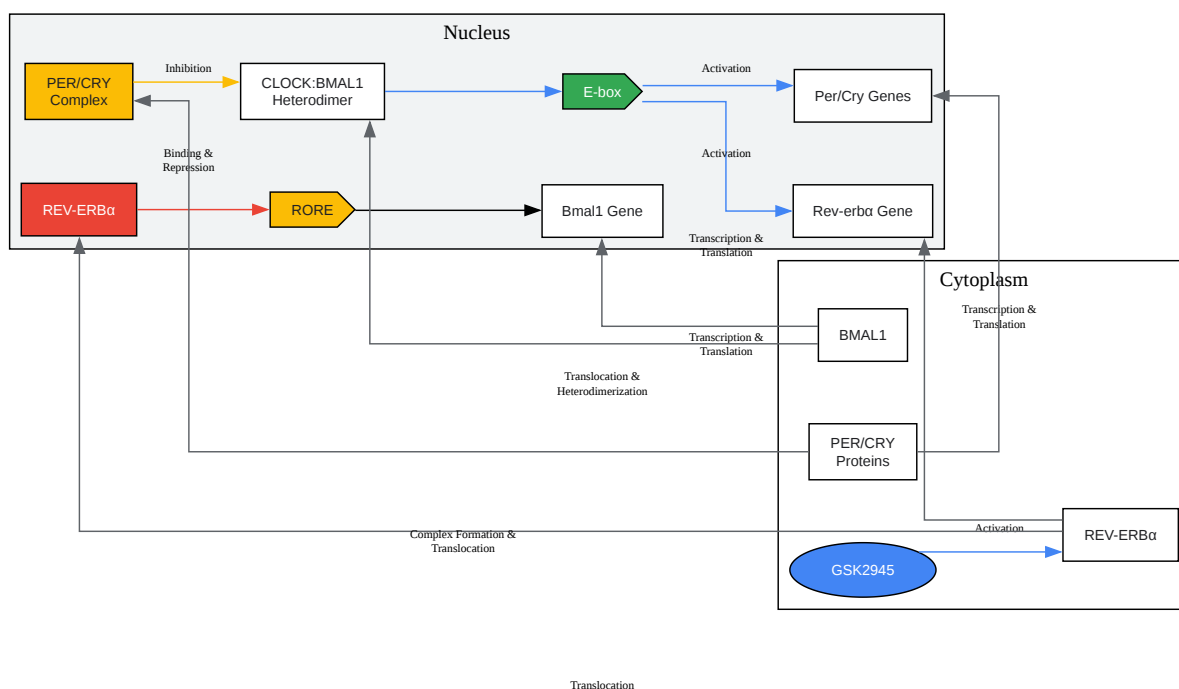
Quantitative Data Summary

The following tables summarize the quantitative effects of REV-ERB α activation by agonists, using data from studies on GSK4112, a close analog of **GSK2945**, and other REV-ERB α agonists.

Compound	Cell Type	Parameter	Effect	Reference
GSK4112	Rat Granulosa Cells	Per2 Oscillation Amplitude	Significantly Reduced	[1]
GSK4112	Rat Granulosa Cells	Per2 Oscillation Phase	Phase Advance Shift	[1]
GSK4112	Rat Granulosa Cells	Bmal1 mRNA Expression	Significantly Inhibited	[1]

Compound	Animal Model	Parameter	Effect	Reference
SR9009	Mice	Wakefulness (Light Period)	Increased	[2]
SR9009	Mice	Slow-Wave Sleep (SWS) Latency	Increased	[2]
SR9009	Mice	REM Sleep Latency	Increased	[2]

Signaling Pathway



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Caption: **GSK2945** signaling pathway in the circadian clock.

Experimental Protocols

In Vitro Circadian Rhythm Assay using a PER2::Luciferase Reporter Cell Line

This protocol describes how to assess the effect of **GSK2945** on the circadian period, phase, and amplitude in a cell-based assay.

Materials:

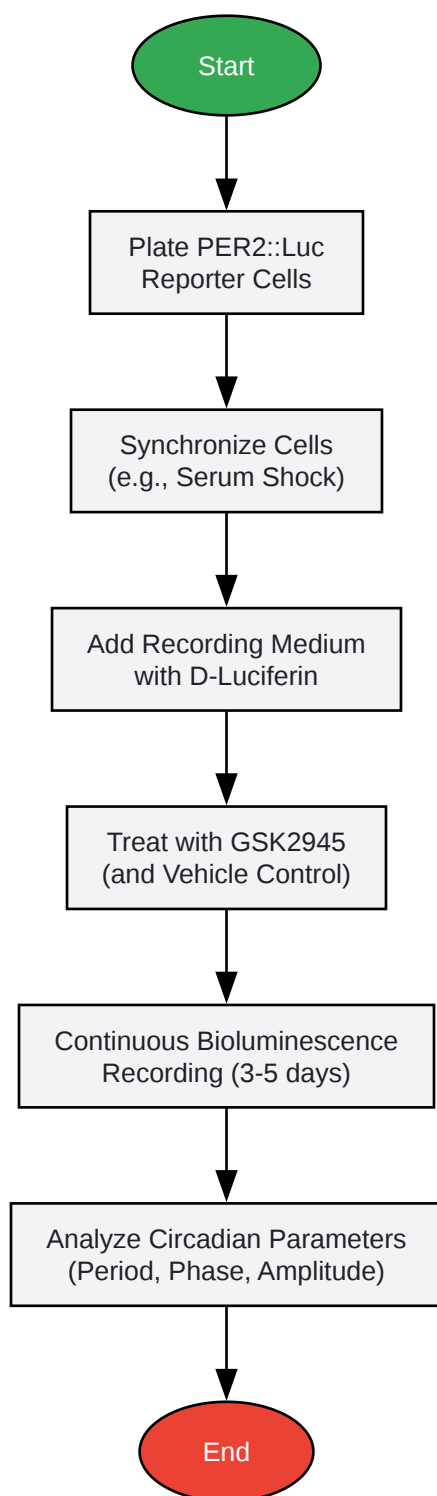
- PER2::Luciferase reporter cell line (e.g., U2OS-PER2::LUC)
- Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
- **GSK2945** (stock solution in DMSO)
- D-Luciferin
- 96-well white, clear-bottom tissue culture plates
- Luminometer capable of continuous live-cell recording at 37°C

Protocol:

- Cell Plating:
 - Seed PER2::Luciferase reporter cells in a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
 - Incubate at 37°C and 5% CO₂ overnight.
- Synchronization of Circadian Rhythms:
 - The following day, replace the culture medium with a synchronization medium. A common method is a high-serum shock.
 - Aspirate the old medium and add DMEM containing 50% FBS.
 - Incubate for 2 hours at 37°C and 5% CO₂.
 - After 2 hours, aspirate the synchronization medium and wash the cells twice with PBS.
 - Add recording medium: DMEM (serum-free) containing 0.1 mM D-Luciferin.

- **GSK2945 Treatment:**
 - Prepare serial dilutions of **GSK2945** in the recording medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
 - Add the **GSK2945**-containing recording medium to the appropriate wells. Include a vehicle control (DMSO only).
- **Bioluminescence Recording:**
 - Immediately place the 96-well plate into a luminometer pre-warmed to 37°C.
 - Record bioluminescence at regular intervals (e.g., every 10-30 minutes) for at least 3-5 days.
- **Data Analysis:**
 - The raw bioluminescence data will show oscillations.
 - Analyze the data using circadian analysis software (e.g., LumiCycle Analysis, BioDare2) to determine the period, phase, and amplitude of the rhythms for each condition.
 - Phase shifts can be calculated by comparing the phase of **GSK2945**-treated cells to the vehicle-treated control cells.

Experimental Workflow



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Caption: Workflow for in vitro circadian rhythm assay.

Conclusion

GSK2945 is a valuable chemical probe for dissecting the role of REV-ERB α in circadian entrainment. By potently activating REV-ERB α , it allows for the precise manipulation of the core clock machinery. The protocols and data presented here provide a framework for researchers to utilize **GSK2945** to investigate the intricate mechanisms of the circadian clock and to explore the therapeutic potential of targeting this system.

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References

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